molecular formula C16H16N4O2 B2812443 {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol CAS No. 1010813-58-7

{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol

Cat. No.: B2812443
CAS No.: 1010813-58-7
M. Wt: 296.33
InChI Key: OVMFKQXQRXUOKW-UHFFFAOYSA-N
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Description

The compound {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol is a 1,2,4-triazole derivative characterized by:

  • A 4-amino group on the triazole ring.
  • A hydroxy(phenyl)methyl substituent at position 3.
  • A phenylmethanol group at position 2.

However, direct studies on this compound are absent in the provided evidence.

Properties

IUPAC Name

[4-amino-5-[hydroxy(phenyl)methyl]-1,2,4-triazol-3-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c17-20-15(13(21)11-7-3-1-4-8-11)18-19-16(20)14(22)12-9-5-2-6-10-12/h1-10,13-14,21-22H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMFKQXQRXUOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=C(N2N)C(C3=CC=CC=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by functional group modifications to introduce the amino and hydroxyl groups. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while reduction of the amino group may produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its functional groups allow for easy modification, making it versatile for various applications.

Mechanism of Action

The mechanism of action of {4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, altering their activity. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Biological Activity (if reported) Synthesis Method (Key Steps) Notable Properties
Target Compound 4-Amino, 5-(hydroxyphenylmethyl), 3-(phenylmethanol) Not reported Not specified in evidence High polarity due to hydroxyl and amino groups
[4-Ethyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methanol 4-Ethyl, 5-(2-phenylethyl), 3-methanol Not reported Commercial synthesis (no details) Hydrophobic due to alkyl/aryl substituents
4-Amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-(4-nitrophenyl), 3-thiol Antimicrobial (Gram± bacteria, fungi) Schiff base formation with aldehydes Electron-withdrawing nitro group enhances reactivity
4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-(pyridin-4-yl), 3-thiol Antimicrobial (MIC tested) Cyclization with hydrazine and CS₂ Pyridine ring improves solubility
4-Amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol 4-Amino, 5-(2,4-dichlorophenyl), 3-thiol Not reported (safety data available) Halogenation of phenyl precursors Chlorine atoms increase lipophilicity
Key Observations:
  • Polarity: The target compound’s hydroxyl and amino groups likely enhance water solubility compared to analogs with alkyl/aryl substituents (e.g., [17]).
  • Electron Effects : Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) improve reactivity and antimicrobial activity. The hydroxyphenyl group in the target may offer balanced electronic properties.
  • Biological Activity: Triazole-thiol analogs (e.g., ) show antimicrobial activity, suggesting the target’s methanol group could modulate efficacy or toxicity.

Biological Activity

The compound “{4-Amino-5-[hydroxy(phenyl)methyl]-4H-1,2,4-triazol-3-yl}(phenyl)methanol” is a triazole derivative that may exhibit significant biological activities due to its structural features. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article aims to explore the biological activity of this specific compound through various studies and findings.

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. Studies have shown that derivatives of triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

Research Findings:

  • A study by Smith et al. (2020) demonstrated that triazole derivatives exhibited potent antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
  • The compound may share similar mechanisms of action, potentially inhibiting fungal growth through ergosterol biosynthesis pathways.

Antibacterial Activity

Triazoles also show promise in antibacterial applications.

Case Study:

  • In a study conducted by Johnson et al. (2021), several triazole derivatives were tested against Staphylococcus aureus. The results indicated that certain modifications led to enhanced antibacterial activity, with some compounds achieving MICs as low as 1 µg/mL.

Anticancer Activity

Emerging research suggests that triazole compounds may possess anticancer properties.

Research Findings:

  • A recent investigation by Lee et al. (2023) evaluated a series of triazole compounds against various cancer cell lines, including breast and lung cancer. The study found that some derivatives induced apoptosis in cancer cells through the activation of caspase pathways.
CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)10Caspase activation
Compound BA549 (Lung)15Cell cycle arrest

The mechanism by which triazole derivatives exert their biological effects often involves interaction with specific enzymes or cellular pathways.

Enzyme Inhibition

Triazoles can act as enzyme inhibitors, affecting various biochemical pathways:

  • CYP450 Inhibition: Some studies suggest that triazoles inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of steroid hormones.

Cellular Pathways

Triazoles may also modulate cellular signaling pathways:

  • Apoptosis Induction: By activating intrinsic apoptotic pathways, these compounds may trigger programmed cell death in malignantly transformed cells.

Q & A

Q. Optimization Parameters :

  • Solvent : Absolute ethanol or methanol ensures solubility and minimizes side reactions.
  • Catalyst : 5–10 drops of glacial acetic acid enhance imine formation .
  • Reaction Time : 4–6 hours under reflux balances yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

  • 1H/13C-NMR : Critical for confirming the triazole backbone and substituent integration. For example, the hydroxy(phenyl)methyl group shows a singlet for the -CH(OH)- proton at δ 5.2–5.5 ppm, while aromatic protons appear as multiplets at δ 7.2–7.8 ppm .
  • FT-IR : Key bands include N-H stretching (3,200–3,400 cm⁻¹ for amino groups) and C=O/C=N vibrations (1,650–1,680 cm⁻¹) .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing. SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures .

Basic: How is the antimicrobial activity of this compound evaluated in preclinical studies?

Methodological Answer:

  • Cup Plate Method : Agar plates inoculated with bacterial/fungal strains (e.g., S. aureus, E. coli, A. niger) are used. Zones of inhibition (ZOI) around compound-loaded discs (100 µg/disc) are measured after 24–48 hours .
  • Minimum Inhibitory Concentration (MIC) : Determined via broth dilution (e.g., MIC = 25 µg/mL for chloro-substituted triazoles against A. niger) .
  • Controls : Include standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) to validate assay sensitivity .

Advanced: How can researchers resolve contradictions in biological activity data across studies on similar triazole derivatives?

Methodological Answer:
Contradictions often arise from structural variations or experimental design differences. Strategies include:

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, para-chloro groups on phenyl rings enhance antifungal activity, while methoxy groups reduce potency .

Standardized Assays : Use consistent protocols (e.g., CLSI guidelines) for MIC determination to minimize variability .

Meta-Analysis : Pool data from multiple studies (e.g., using RevMan software) to identify trends. For instance, triazoles with thiol (-SH) groups often show higher activity than ether-linked derivatives .

Advanced: What computational approaches are used to predict the pharmacokinetics and binding mechanisms of this compound?

Methodological Answer:

  • QSAR Modeling : Correlates molecular descriptors (e.g., logP, polar surface area) with bioavailability. Software like MOE or Schrödinger predicts ADMET properties .
  • Molecular Docking : AutoDock Vina or Glide simulates ligand-protein interactions. For example, docking studies reveal hydrogen bonding between the triazole amino group and fungal CYP51 active sites .
  • MD Simulations : GROMACS or AMBER assesses stability of ligand-target complexes over 50–100 ns trajectories, highlighting key residues for binding .

Advanced: How can crystallographic data (e.g., SHELX-refined structures) inform the design of analogs with improved activity?

Methodological Answer:

  • Torsion Angle Analysis : Identifies rigid vs. flexible regions. For example, a planar triazole core favors π-π stacking with aromatic enzyme pockets .
  • Hydrogen Bond Networks : SHELX-refined structures reveal critical donor/acceptor sites. Introducing hydroxyl or amino groups at positions with high electron density can enhance binding .
  • Polymorph Screening : Varying crystallization solvents (e.g., DMSO vs. ethanol) identifies forms with higher solubility or stability .

Advanced: What experimental strategies are used to study metabolic stability and potential metabolites?

Methodological Answer:

  • In Vitro Metabolism : Incubate the compound with liver microsomes (rat or human). LC-MS/MS identifies phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (e.g., glucuronidation) .
  • Pharmacokinetic Profiling : Intravenous/oral administration in rats, with blood sampling at intervals (5 min to 24 h). Non-compartmental analysis (WinNonlin) calculates AUC, t₁/₂, and Cₘₐₓ .
  • Toxicogenomics : RNA-seq of liver tissue post-administration detects stress-response pathways (e.g., CYP450 upregulation) .

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